molecular formula C7H7ClO2S B1584886 Ethyl 5-chlorothiophene-2-carboxylate CAS No. 5751-82-6

Ethyl 5-chlorothiophene-2-carboxylate

Cat. No. B1584886
CAS RN: 5751-82-6
M. Wt: 190.65 g/mol
InChI Key: BMOKMXXTOZFEIZ-UHFFFAOYSA-N
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Description

Ethyl 5-chlorothiophene-2-carboxylate is a chemical compound with the molecular formula C7H7ClO2S . It has a molecular weight of 190.641 g/mol . The compound is also known by several other names, including 5-chloro-2-thiophenecarboxylic acid ethyl ester and ethyl 5-chloro-2-thiophenecarboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 5-chlorothiophene-2-carboxylate consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) substituted with a chlorine atom and a carboxylate group .


Physical And Chemical Properties Analysis

Ethyl 5-chlorothiophene-2-carboxylate is a liquid at 20 degrees Celsius . It has a boiling point of 62°C at 0.02 mmHg and a flash point of 107°C . The compound has a specific gravity of 1.28 at 20/20°C and a refractive index of 1.54 .

Scientific Research Applications

  • Specific Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : Ethyl 5-chlorothiophene-2-carboxylate is used as an intermediate in the synthesis of the drug Rivaroxaban . Rivaroxaban is a novel oral direct Factor Xa inhibitor used for the prevention and treatment of venous thromboembolism .
  • Methods of Application or Experimental Procedures : The compound 5-chlorothiophene-2-carbonylchloride (CTCC), a potential genotoxic impurity, is an important intermediate used in the synthesis of Rivaroxaban . Two methods, hydrolysis and esterification, were developed and compared for the determination of CTCC in the Rivaroxaban drug substance . In the hydrolysis method, Na2CO3 was added to solve the problem of poor recovery of CTCC due to the high percentage of acetonitrile, which suppressed the hydrolysis reaction . In the esterification approach, glacial acetic acid was added to obtain a stable recovery of CTCC under different water content conditions .

Safety And Hazards

Ethyl 5-chlorothiophene-2-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and using local exhaust ventilation if vapor or aerosol will be generated .

properties

IUPAC Name

ethyl 5-chlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOKMXXTOZFEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334738
Record name Ethyl 5-chlorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chlorothiophene-2-carboxylate

CAS RN

5751-82-6
Record name Ethyl 5-chlorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Chloro-2-thiophenecarboxylic acid (6.50 g) was dissolved in N,N-dimethylformamide (30 ml), and ethyl iodide (3.2 ml) and potassium carbonate (5.52 g) were added. The mixture was stirred at room temperature for 15 hours, poured into water and extracted with diethyl ether. The extract was washed with 5% aqueous potassium hydrogen sulfate, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 5-chloro-2-thiophenecarboxylic acid ethyl ester (5.27 g). 5-Chloro-2-thiophenecarboxylic acid ethyl ester (2.23 g) was dissolved in acetonitrile (30 ml), and sulfuryl chloride (1.4 ml) in acetonitrile (20 ml) was added dropwise. The mixture was stirred at room temperature for 48 hours, and 10% aqueous sodium thiosulfate (100 ml) was added. The mixture was stirred at room temperature for 2 hours and extracted with diethyl ether. The extract was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography. The desired fractions were concentrated under reduced pressure to give 4,5-dichloro-2-thiophenecarboxylic acid ethyl ester (6.21 g). 4,5-Dichloro-2-thiophenecarboxylic acid ethyl ester (6.21 g) was dissolved in a mixture of ethanol (25 ml) and tetrahydrofuran (25 ml), and 1N aqueous sodium hydroxide (50 ml) was added. The mixture was stirred at 60° C. for 15 hours and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4,5-dichloro-2-thiophenecarboxylic acid (2.14 g) as crystals.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
5.52 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JJ Xi, RY He, JK Zhang, ZB Cai, RX Zhuang… - Archiv der …, 2019 - Wiley Online Library
… Fragment 3 can be easily obtained by nitration of ethyl 5-chlorothiophene-2-carboxylate (2) in a mixture solution of HNO 3 in H 2 SO 4 . Treatment of methyl 4-cyano-5-(methylthio)…
Number of citations: 4 onlinelibrary.wiley.com
D Binder, M Pyerin, F Pusterer - Monatshefte für Chemie/Chemical …, 1999 - Springer
The synthesis of the thiophene analogue of dazoxiben – one of the most selective TXA 2 -synthase inhibitors – and its derivatization to a chlorinated, more lipophilic product is described…
Number of citations: 6 link.springer.com
F Chevreuil, A Landreau, D Seraphin… - Journal of Enzyme …, 2006 - Taylor & Francis
Recent studies reported that an first generation azole (tioconazole) was active against Candida glabrata petite mutants, a fluconazole- and voriconazole- resistant strain of fungi …
Number of citations: 20 www.tandfonline.com
F Yang, J Zhao, G Chen, H Han, S Hu, N Wang… - Bioorganic …, 2023 - Elsevier
Alzheimer’s disease (AD) implicates neuronal loss, plaque and neurofibrillary tangle formation, and disturbed neuronal Ca 2+ homeostasis, which leads to severe dementia, memory …
Number of citations: 2 www.sciencedirect.com
H Teng, D Wu, L Lu, C Gao, H Wang, Y Zhao… - Biomedicine & …, 2023 - Elsevier
In this study, 86 new seco-lupane triterpenoid derivatives were designed, synthesized, and characterized, and their protective activities against ischemia-reperfusion injury were …
Number of citations: 3 www.sciencedirect.com
J Che, S Bing, J Lu, Z Jin, J Gao, H Sheng… - Journal of Medicinal …, 2023 - ACS Publications
Patients with high-risk neuroblastoma face limited treatment choices, typically involving a combination of cytotoxic and differentiation maintenance therapies due to a scarcity of drugs. …
Number of citations: 3 pubs.acs.org
内堀幸隆, ウチボリユキタカ - 2018 - gifu-pu.repo.nii.ac.jp
周期表第 17 属 (ハロゲン) の元素の中で最も原子量が小さい (約 19) フッ素原子は, 水素原子 (1.20 Å) に近似した小さなファンデルワールス半径を持ち (1.35 Å), 電気陰性度は全元素中最大 (3.98…
Number of citations: 5 gifu-pu.repo.nii.ac.jp

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